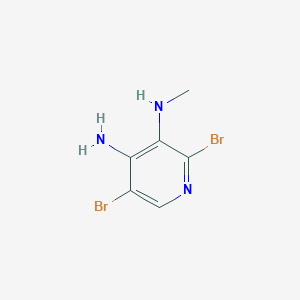
2,5-Dibromo-N3-methylpyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-N3-methylpyridine-3,4-diamine is a chemical compound with the molecular formula C5H5Br2N3. It is a derivative of pyridine, characterized by the presence of two bromine atoms at positions 2 and 5, and an amino group at positions 3 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-N3-methylpyridine-3,4-diamine typically involves the bromination of pyridine derivatives. One common method is the bromination of 3,4-diaminopyridine using bromine or a bromine source under controlled conditions. The reaction is usually carried out in a solvent such as methanol, and the temperature is maintained at around 217-218°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is conducted under inert gas (nitrogen or argon) to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-N3-methylpyridine-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitro groups or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation: Products include nitro derivatives.
Scientific Research Applications
2,5-Dibromo-N3-methylpyridine-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Dibromo-N3-methylpyridine-3,4-diamine involves its interaction with specific molecular targets. The bromine atoms and amino groups allow it to form strong interactions with various biomolecules, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-3-methylpyridine
- 3,5-Dibromo-4-methylpyridine
- 2,5-Dibromo-3,4-diaminopyridine
Uniqueness
2,5-Dibromo-N3-methylpyridine-3,4-diamine is unique due to the specific positioning of its bromine atoms and amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C6H7Br2N3 |
|---|---|
Molecular Weight |
280.95 g/mol |
IUPAC Name |
2,5-dibromo-3-N-methylpyridine-3,4-diamine |
InChI |
InChI=1S/C6H7Br2N3/c1-10-5-4(9)3(7)2-11-6(5)8/h2,10H,1H3,(H2,9,11) |
InChI Key |
HQNCBEBTRRHTKI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CN=C1Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine](/img/structure/B12961207.png)
![tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B12961215.png)

![3-Phenylbenzo[d]isoxazol-6-amine](/img/structure/B12961223.png)
![10H-benzo[b]pyrido[3,4-e][1,4]oxazine](/img/structure/B12961224.png)

![2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12961228.png)




